1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine
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Overview
Description
“1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine” is a chemical compound with the linear formula C16H17ClN2O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, piperazine derivatives have been synthesized through various reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts .Mechanism of Action
Result of Action
Similar compounds have been shown to exhibit significant effects on both allergic asthma and allergic itching .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
Advantages and Limitations for Lab Experiments
CP-122,288 has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT1B/1D receptor, which makes it a useful tool for studying the role of this receptor in pain and inflammation. CP-122,288 is also relatively stable and easy to synthesize, which makes it a cost-effective option for research. However, CP-122,288 has some limitations for lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in animal models or human clinical trials. CP-122,288 also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on CP-122,288. One area of interest is the development of new formulations or delivery methods that can improve its pharmacokinetic properties. Another area of interest is the investigation of the role of the 5-HT1B/1D receptor in other neurological disorders, such as depression and anxiety. Finally, there is a need for further research on the safety and efficacy of CP-122,288 in human clinical trials, particularly in comparison to other migraine treatments.
Conclusion:
In conclusion, CP-122,288 is a promising compound that has shown potential for the treatment of migraine and other neurological disorders. Its selective antagonism of the 5-HT1B/1D receptor makes it a useful tool for studying the role of this receptor in pain and inflammation. However, further research is needed to fully understand its pharmacokinetic properties, safety, and efficacy in human clinical trials.
Synthesis Methods
CP-122,288 can be synthesized using a multistep process that involves the reaction of 4-chlorobenzoyl chloride with piperazine, followed by the reaction of the resulting compound with phenylsulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
CP-122,288 has been extensively studied for its potential use in the treatment of migraine, cluster headache, and other neurological disorders. It has been shown to have a high affinity for the 5-HT1B/1D receptor, which is involved in the regulation of pain and inflammation. CP-122,288 has been found to reduce the frequency and severity of migraine attacks in animal models and human clinical trials.
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-8-6-15(7-9-16)14-18(22)20-10-12-21(13-11-20)25(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAJUQBKPMJNHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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